molecular formula C18H18N2O3 B8054776 VEGF Receptor 2 Kinase Inhibitor I CAS No. 210303-54-1

VEGF Receptor 2 Kinase Inhibitor I

Katalognummer B8054776
CAS-Nummer: 210303-54-1
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: PMUJUSJUVIXDQC-LCYFTJDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VEGF Receptor 2 Kinase Inhibitor I is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Role in Physiological and Pathological Angiogenesis : VEGF (Vascular Endothelial Growth Factor) is essential for physiological angiogenesis during embryogenesis, skeletal growth, and reproductive functions. It's also implicated in pathological angiogenesis associated with tumors and intraocular neovascular disorders. VEGF's effects are mediated by receptors like VEGFR-2, making inhibitors targeting these receptors important in clinical settings for several malignancies and conditions like age-related macular degeneration (Ferrara, Gerber, & Lecouter, 2003).

  • Cancer Therapy Applications : Inhibiting VEGF and its receptors, particularly VEGFR-2, has shown efficacy in blocking the growth of various tumor cell lines. Drugs like bevacizumab (Avastin), a humanized anti-VEGF monoclonal antibody, have been approved for treating metastatic colorectal cancer in combination with chemotherapy. This highlights the utility of VEGF inhibitors in oncology (Ferrara, Hillan, & Novotny, 2005).

  • Mechanisms and Signaling Pathways : VEGFR-2 utilizes unique signaling systems for DNA synthesis in vascular endothelial cells, such as the phospholipase Cγ-protein kinaseC-Raf-MAP kinase pathway. Understanding these pathways is crucial for developing effective inhibitors (Shibuya, 2003).

  • Drug Development and Strategies : The development of small molecule inhibitors targeting VEGFR-2's autophosphorylation, a key step in angiogenesis, has been a significant focus. Insights into the receptor's catalytic cleft and conformational changes have led to the creation of type I and type II inhibitors, which have different binding modes, inhibition mechanisms, and activities (Huang et al., 2012).

  • Characterization of Specific Inhibitors : Specific VEGFR-2 inhibitors, like CP-547,632 and SKLB1002, have been characterized and shown to effectively inhibit angiogenesis, tumor growth, and metastases. These inhibitors have opened avenues for treating human malignancies with oral bioavailability and have shown promising results in clinical investigations (Beebe et al., 2003) (Zhang et al., 2011).

Eigenschaften

IUPAC Name

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUJUSJUVIXDQC-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15966-93-5
Record name Vegfr 2 kinase inhibitor I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEGFR 2 Kinase inhibitor I
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VEGFR 2 KINASE INHIBITOR I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A reaction mixture of 134.0 mg of oxindole, 234.3 mg of the 4-ethoxycarbonyl-3,5-dimethylpyrrole-2-carboxaldehyde, and 3 drops of piperidine in 3 mL of ethanol was stirred at 90° C. for 3 h. After cooling, the precipitate was filtered, washed with cold ethanol, and dried to yield 244.6 mg (79%) of the title compound as a yellow solid.
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
234.3 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 2
Reactant of Route 2
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 3
Reactant of Route 3
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 4
Reactant of Route 4
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 5
Reactant of Route 5
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 6
Reactant of Route 6
VEGF Receptor 2 Kinase Inhibitor I

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.